molecular formula C13H19ClFN B1469791 N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride CAS No. 1423025-57-3

N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride

Cat. No.: B1469791
CAS No.: 1423025-57-3
M. Wt: 243.75 g/mol
InChI Key: BOXSGDGTTRJRSO-UHFFFAOYSA-N
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Description

“N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 1423025-57-3 . It is used in scientific research and pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H18FN.ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;/h4-6,9,12,15H,1-3,7-8,10H2;1H . The molecular weight is 243.75 .


Physical and Chemical Properties Analysis

“this compound” appears as a powder . It is stored at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism and Clinical Potential

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is identified as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist with significant potential in treating emesis and depression due to its solubility and efficacy in pre-clinical tests (Harrison et al., 2001).

Chemical Synthesis and Characterization

  • The creation of N-2-(1,1-dichloroalkylidene) cyclohexylamines through chemical synthesis and their subsequent reactions offer insight into the versatility of cyclohexylamine derivatives in organic chemistry, highlighting potential applications in developing new compounds (Kimpe & Schamp, 2010).
  • Synthesis and characterization of arylcyclohexylamines, including modifications to the cyclohexane ring, are crucial for understanding the pharmacological and structural properties of these compounds, affecting their binding to receptors and in vivo efficacy (Sun et al., 2014).

Neuroprotective Effects

Studies demonstrate the neuroprotective effects of certain cyclohexanamine derivatives, suggesting their therapeutic potential against cerebral ischemia and other neurodegenerative conditions (Hicks et al., 2000).

Development of Ketamine Derivatives

The development of ketamine derivatives, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, illustrates ongoing research in enhancing the efficacy and safety profiles of dissociative anesthetics. These efforts aim to create compounds with improved pharmacological properties and reduced side effects (Moghimi et al., 2014).

Safety and Hazards

The safety information for “N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;/h4-6,9,12,15H,1-3,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSGDGTTRJRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-57-3
Record name Benzenemethanamine, N-cyclohexyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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